molecular formula C21H14F3NO B4621049 1-(9-benzyl-9H-carbazol-3-yl)-2,2,2-trifluoroethanone

1-(9-benzyl-9H-carbazol-3-yl)-2,2,2-trifluoroethanone

Cat. No. B4621049
M. Wt: 353.3 g/mol
InChI Key: OUZKGNYYXUXSGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbazole derivatives often involves cyclization reactions and the introduction of functional groups to the carbazole core. For example, Wittekind and Lazarus (1970) describe the cyclization of certain analogs in trifluoroacetic acid to obtain tetrahydrocarbazolones, which might relate to the synthesis routes for compounds similar to 1-(9-benzyl-9H-carbazol-3-yl)-2,2,2-trifluoroethanone (Wittekind & Lazarus, 1970). These methods emphasize the versatility and reactivity of carbazole under various conditions, providing a foundation for synthesizing complex carbazole derivatives.

Molecular Structure Analysis

Carbazole derivatives exhibit a wide range of molecular structures, often determined by X-ray crystallography. For instance, Kim et al. (2011) reported the crystal structure of a related carbazole derivative, highlighting the importance of molecular geometry in understanding the compound's properties and reactivity (Kim et al., 2011). These structural analyses are crucial for designing materials with specific optical and electronic characteristics.

Chemical Reactions and Properties

Carbazole derivatives participate in various chemical reactions, leveraging the reactive sites on the carbazole nucleus. Chu et al. (2013) demonstrated the ortho-arylation of 9-(pyridin-2-yl)-9H-carbazoles via C–H bond activation, showcasing the compound's potential for functionalization and application in complex molecular syntheses (Chu et al., 2013).

Physical Properties Analysis

The physical properties of carbazole derivatives, such as solvability, melting points, and crystallinity, are influenced by their molecular structure. For example, Stöger et al. (2012) explored the solvatomorphism of a carbazole-based compound, revealing how solvent interactions can affect the crystal packing and, consequently, the material's physical properties (Stöger et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of carbazole derivatives are integral to their applications in various fields. Asker and Masnovi (2009) studied the charge-transfer complexations of carbazole alkane derivatives, demonstrating the electron-donating capacity of carbazole and its potential in creating materials with specific electronic properties (Asker & Masnovi, 2009).

Scientific Research Applications

Environmental Science Applications

  • Parabens, structurally related to benzyl compounds, are widely used in consumer products and have been studied for their occurrence, fate, and behavior in aquatic environments. Despite efficient removal from wastewater, parabens persist at low concentrations in effluents and surface waters, necessitating further research into their environmental impact and degradation pathways (Haman et al., 2015).

Pharmacological and Biomedical Applications

  • Quinazolines and pyrimidines, compounds with a structural motif similar to carbazoles, have been highlighted for their applications in optoelectronic materials, demonstrating the potential for aromatic heterocycles in developing novel materials for technology applications (Lipunova et al., 2018).
  • Benzothiazoles are recognized for their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural similarity to carbazole derivatives suggests potential pharmacological applications for compounds like 1-(9-benzyl-9H-carbazol-3-yl)-2,2,2-trifluoroethanone, emphasizing the importance of such heterocyclic compounds in drug development (Sumit et al., 2020).

properties

IUPAC Name

1-(9-benzylcarbazol-3-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3NO/c22-21(23,24)20(26)15-10-11-19-17(12-15)16-8-4-5-9-18(16)25(19)13-14-6-2-1-3-7-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZKGNYYXUXSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)C(F)(F)F)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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